molecular formula C16H17N3S2 B1344417 4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 862652-86-6

4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344417
CAS No.: 862652-86-6
M. Wt: 315.5 g/mol
InChI Key: FMKZLCVGOXTCNM-UHFFFAOYSA-N
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Description

4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H17N3S2 and its molecular weight is 315.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound and its derivatives have been explored for their antimicrobial properties. Research has focused on synthesizing novel 1,2,4-triazole derivatives and evaluating their antimicrobial activities against various microorganisms. Some of these synthesized compounds have shown good to moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antioxidative Activity

A series of S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones was synthesized, and their free radical scavenging activity was screened. One specific derivative demonstrated excellent antioxidant activity, significantly higher than that of the control, showcasing the potential of these compounds in oxidative stress management (Tumosienė et al., 2014).

Anticancer Potential

The effects of 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids were studied. Some derivatives were identified as highly active, inhibiting all cancer cell migration and showing selectivity towards cancer cells, indicating their potential as anticancer and antimetastatic agents (Šermukšnytė et al., 2022).

Corrosion Inhibition

The compound and its benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies revealed that the inhibition efficiency improves with increasing concentration, indicating their effectiveness in protecting against corrosion. The adsorption of these inhibitors on mild steel surfaces followed the Langmuir adsorption isotherm, suggesting a potential application in industrial corrosion protection (Yadav et al., 2013).

Properties

IUPAC Name

4-ethyl-3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2/c1-4-19-15(17-18-16(19)20)13-9-21-11(3)14(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKZLCVGOXTCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=C2C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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